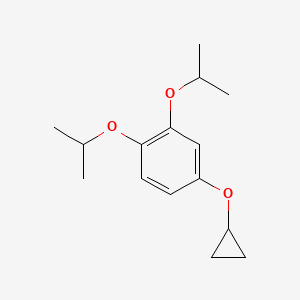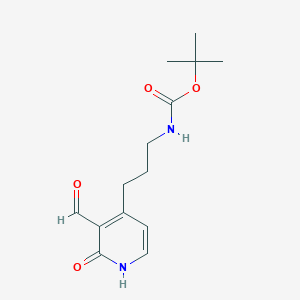
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate is an organic compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with formyl and hydroxyl groups, and a tert-butyl carbamate moiety
Méthodes De Préparation
The synthesis of Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring substituted with formyl and hydroxyl groups.
Reaction with Carbamate: The substituted pyridine is then reacted with tert-butyl carbamate under specific conditions to form the desired compound.
Reaction Conditions: The reactions are usually carried out under inert gas (nitrogen or argon) to prevent oxidation and degradation of the reactants and products.
Analyse Des Réactions Chimiques
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Applications De Recherche Scientifique
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism of action of Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling.
Comparaison Avec Des Composés Similaires
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate can be compared with other similar compounds:
Tert-butyl (3-hydroxypyridin-2-yl)carbamate: Similar structure but lacks the formyl group.
Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Similar protective activity in biological systems but different substitution pattern on the aromatic ring.
Unique Features:
Propriétés
Formule moléculaire |
C14H20N2O4 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
tert-butyl N-[3-(3-formyl-2-oxo-1H-pyridin-4-yl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-7-4-5-10-6-8-15-12(18)11(10)9-17/h6,8-9H,4-5,7H2,1-3H3,(H,15,18)(H,16,19) |
Clé InChI |
YTNXCHJUNLUTHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC1=C(C(=O)NC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



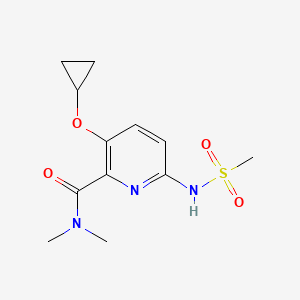
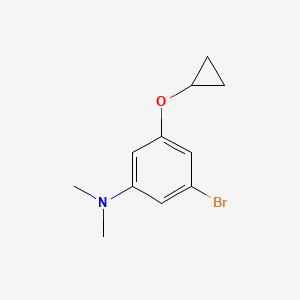

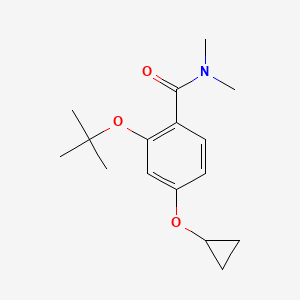
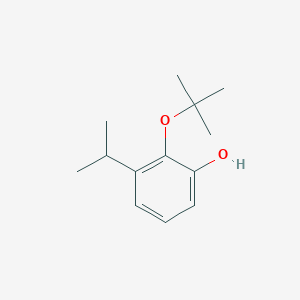
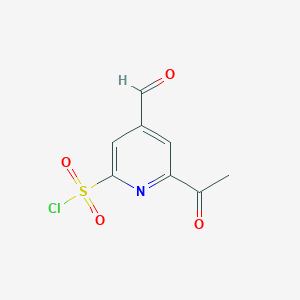
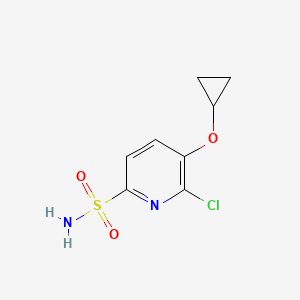
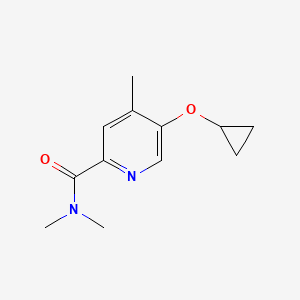
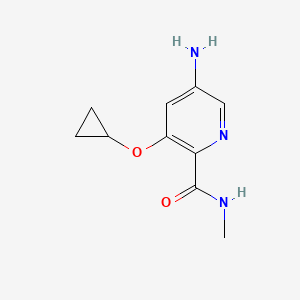
![[4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835620.png)


